molecular formula C25H23N3O4 B7716114 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide

Katalognummer B7716114
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: IFIRSGIYCQHYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide, also known as EHPQIM, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. EHPQIM is a derivative of quinoline and isonicotinamide, two classes of compounds that have shown promise in the development of new drugs.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, but studies have suggested that it may act through several pathways. In cancer cells, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In inflammation, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit viral replication and reduce viral load.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in lab experiments is its potential as a therapeutic agent in various fields of medicine, including cancer, inflammation, and infectious diseases. Another advantage is its synthetic nature, which allows for easy modification and optimization of its structure for improved activity. One limitation of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide analogs with improved activity and selectivity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in vivo. Additionally, the potential of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide as a combination therapy with other drugs in cancer and infectious disease treatment should be explored. Finally, the investigation of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases, should be considered.

Synthesemethoden

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with isonicotinamide and 4-ethoxyaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Inflammation research has shown that N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In infectious disease research, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-32-21-6-4-20(5-7-21)28(25(30)17-10-12-26-13-11-17)16-19-14-18-15-22(31-2)8-9-23(18)27-24(19)29/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRSGIYCQHYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.